[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound featuring a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 1,1-dioxidotetrahydrothiophene and piperazine derivatives. These intermediates are then subjected to nucleophilic substitution reactions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its antimicrobial and antiviral properties .
Medicine
In medicine, this compound is being explored for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
4-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]aniline: Another related compound with variations in the aromatic ring, affecting its reactivity and applications.
Uniqueness
The uniqueness of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone lies in its combination of heterocyclic rings, which provides a versatile platform for chemical modifications. This versatility makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H20N6O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C16H20N6O3S/c23-16(13-1-3-14(4-2-13)22-12-17-18-19-22)21-8-6-20(7-9-21)15-5-10-26(24,25)11-15/h1-4,12,15H,5-11H2 |
InChI Key |
ZHHODNYUNTXXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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